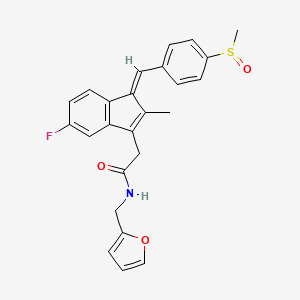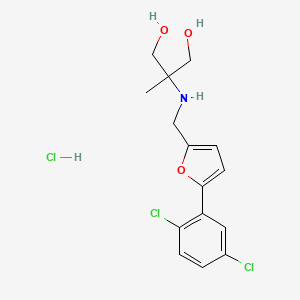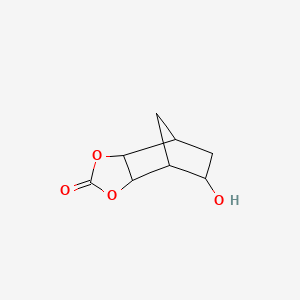
N-Butyl-2-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2-Cyclopropylbenzamid ist eine organische Verbindung mit der Summenformel C14H19NO. Es ist ein Benzamid-Derivat, das durch das Vorhandensein einer Butylgruppe und einer Cyclopropylgruppe gekennzeichnet ist, die an den Benzamid-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Butyl-2-Cyclopropylbenzamid beinhaltet typischerweise die Reaktion von 2-Cyclopropylbenzoesäure mit n-Butylamin. Die Reaktion wird unter Rückflussbedingungen in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid durchgeführt, um die Bildung der Amidbindung zu ermöglichen. Die Reaktionsmischung wird dann mit Standardtechniken wie Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Produkt in hoher Ausbeute und Reinheit zu erhalten .
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion von N-Butyl-2-Cyclopropylbenzamid durch kontinuierliche Flussverfahren erreicht werden, die eine bessere Kontrolle der Reaktionsparameter und eine höhere Effizienz ermöglichen. Die Verwendung automatisierter Systeme und fortschrittlicher Reinigungstechniken gewährleistet die gleichbleibende Qualität und Skalierbarkeit der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Butyl-2-Cyclopropylbenzamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydrid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Amine, Alkohole.
Substitution: Substituierte Benzamide.
Wissenschaftliche Forschungsanwendungen
N-Butyl-2-Cyclopropylbenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Als potenzieller therapeutischer Wirkstoff untersucht, da er strukturelle Ähnlichkeiten zu anderen bioaktiven Benzamiden aufweist.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-Butyl-2-Cyclopropylbenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wird vermutet, dass die Verbindung ihre Wirkungen durch Bindung an bestimmte Enzyme oder Rezeptoren ausübt und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind noch Gegenstand der Forschung, aber vorläufige Studien deuten darauf hin, dass es Signalwege im Zusammenhang mit Entzündungen und Zellproliferation beeinflussen kann .
Wirkmechanismus
The mechanism of action of N-Butyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Butylbenzamid: Fehlt die Cyclopropylgruppe, wodurch es weniger sterisch behindert und möglicherweise weniger bioaktiv ist.
2-Cyclopropylbenzamid: Fehlt die Butylgruppe, was sich auf seine Löslichkeit und Wechselwirkung mit biologischen Zielstrukturen auswirken kann.
N-Butyl-2-Methylbenzamid: Enthält eine Methylgruppe anstelle einer Cyclopropylgruppe, was seine chemische Reaktivität und biologische Aktivität verändern kann.
Einzigartigkeit
N-Butyl-2-Cyclopropylbenzamid ist einzigartig durch das Vorhandensein sowohl der Butyl- als auch der Cyclopropylgruppe, die unterschiedliche sterische und elektronische Eigenschaften verleihen. Diese Eigenschaften können seine Wechselwirkung mit bestimmten molekularen Zielstrukturen verbessern und sein Potenzial als therapeutisches Mittel verbessern .
Eigenschaften
CAS-Nummer |
918867-69-3 |
|---|---|
Molekularformel |
C14H19NO |
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
N-butyl-2-cyclopropylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-2-3-10-15-14(16)13-7-5-4-6-12(13)11-8-9-11/h4-7,11H,2-3,8-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
YAFIVBDYMTUAQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC=CC=C1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)


![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)

![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)

![Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate](/img/structure/B12633979.png)




